Synthesis and Characterization of (5-Isopropylpyrimidin-2-yl)methanamine: A Comprehensive Technical Guide
Synthesis and Characterization of (5-Isopropylpyrimidin-2-yl)methanamine: A Comprehensive Technical Guide
Executive Summary
The pyrimidine-methanamine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and epigenetic modulators. Specifically, derivatives of (5-isopropylpyrimidin-2-yl)methanamine have emerged as critical building blocks in the development of inhibitors targeting the ENL YEATS domain (1[1]) and protein tyrosine phosphatase non-receptor type 2 (PTPN2) (2[2]).
This whitepaper outlines a robust, scalable, and self-validating two-step synthetic pathway for (5-isopropylpyrimidin-2-yl)methanamine. By coupling advanced organometallic catalysis with classical chemoselective reduction techniques, this guide provides researchers with the causal reasoning required to master this synthesis and adapt it for analog generation.
Physicochemical Profiling
Before initiating synthesis, it is critical to understand the target molecule's physicochemical baseline to inform extraction, purification, and analytical strategies.
| Property | Value |
| IUPAC Name | (5-Isopropylpyrimidin-2-yl)methanamine |
| CAS Registry Number | 944898-44-6 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Monoisotopic Mass | 151.1109 Da |
| Physical State (Free Base) | Pale yellow to colorless viscous oil |
| Physical State (HCl Salt) | Off-white crystalline solid |
| Predicted LogP | ~0.9 |
Strategic Synthetic Design & Causality
Retrosynthetic Rationale
The target molecule features a primary aliphatic amine and an isopropyl group attached to a pyrimidine core. De novo ring synthesis (e.g., condensation of amidines with enaminones) often suffers from poor regioselectivity. Instead, a late-stage functionalization approach starting from commercially available 5-bromo-pyrimidine-2-carbonitrile offers superior control.
Overcoming -Hydride Elimination via Negishi Coupling
The introduction of the isopropyl group requires a
Chemoselective Nitrile Reduction
The reduction of the nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. In standard hydrogenation, the newly formed primary amine can attack this imine, generating a secondary amine dimer. By conducting the reduction with Raney Nickel in the presence of an excess of methanolic ammonia , the equilibrium is forced toward the primary imine, completely suppressing dimer formation (5[5],6[6]).
Synthetic workflow for (5-Isopropylpyrimidin-2-yl)methanamine via Negishi coupling and reduction.
Experimental Methodologies (Self-Validating Protocols)
Step 1: Synthesis of 5-Isopropylpyrimidine-2-carbonitrile
Reaction Parameters & Causality
| Parameter | Reagent / Condition | Causal Rationale |
|---|---|---|
| Electrophile | 5-Bromo-pyrimidine-2-carbonitrile (1.0 eq) | Highly reactive at C5; nitrile is tolerated by organozincs. |
| Nucleophile | Isopropylzinc bromide (1.5 eq, 0.5M in THF) | Milder than Grignard reagents; prevents nitrile addition. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Soluble Pd(II) precursor for rapid active catalyst generation. |
| Ligand | CPhos (4 mol%) | Steric bulk enforces reductive elimination over
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Nitrogen (repeat 3x).
-
Catalyst Activation: Charge the flask with Pd(OAc)₂ (45 mg, 0.2 mmol) and CPhos (175 mg, 0.4 mmol). Add 10 mL of anhydrous, degassed THF. Stir at room temperature for 10 minutes until a homogenous yellow/orange solution forms, indicating the formation of the active L-Pd(0) complex.
-
Substrate Addition: Add 5-bromo-pyrimidine-2-carbonitrile (1.84 g, 10.0 mmol) in one portion.
-
Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add isopropylzinc bromide (30 mL of a 0.5 M solution in THF, 15.0 mmol) via syringe over 15 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation Check: Withdraw a 50
L aliquot, quench in sat. NH₄Cl, extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 3:1). The disappearance of the starting material ( ) and appearance of a new UV-active spot ( ) confirms completion. -
Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0% to 20% EtOAc in Hexanes) to yield 5-isopropylpyrimidine-2-carbonitrile as a pale yellow oil.
Step 2: Catalytic Hydrogenation to (5-Isopropylpyrimidin-2-yl)methanamine
Reaction Parameters & Causality
| Parameter | Reagent / Condition | Causal Rationale |
|---|---|---|
| Substrate | 5-Isopropylpyrimidine-2-carbonitrile | Purified intermediate from Step 1. |
| Catalyst | Raney Nickel (~20% w/w) | Highly active heterogeneous catalyst for nitrile reduction. |
| Additive | 7N NH₃ in Methanol | Saturates the reaction with ammonia to prevent secondary amine dimerization. |
| Atmosphere | H₂ gas (50 psi) | Optimal pressure for complete conversion without pyrimidine ring reduction. |
Step-by-Step Protocol:
-
Catalyst Preparation: In a beaker, weigh ~300 mg of Raney Nickel (50% slurry in water). Wash the catalyst with Methanol (3 x 10 mL) by decantation to remove water.
-
Safety Check: Raney Nickel is highly pyrophoric. Do not allow the catalyst to dry out; keep it wetted with solvent at all times.
-
-
Reaction Setup: Transfer the washed Raney Nickel slurry to a Parr hydrogenation bottle. Dissolve 5-isopropylpyrimidine-2-carbonitrile (1.18 g, 8.0 mmol) in 30 mL of 7N NH₃ in Methanol and add it to the bottle.
-
Hydrogenation: Attach the bottle to the Parr hydrogenator. Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with H₂.
-
Propagation: Shake the reaction mixture vigorously at room temperature for 12 hours.
-
Validation Check: Monitor the pressure gauge for H₂ uptake cessation. Analyze an aliquot via LC-MS to confirm the disappearance of the nitrile and the presence of the desired mass (
152.1 [M+H]⁺). -
Workup: Carefully vent the Hydrogen gas and purge the system with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with an additional 20 mL of Methanol.
-
Safety Check: Immediately submerge the used Celite/Raney Ni pad in water to neutralize the pyrophoric hazard.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the free base as a viscous oil. To isolate as a stable solid, dissolve the oil in 10 mL of diethyl ether, cool to 0 °C, and add 4N HCl in dioxane (2.5 mL, 10.0 mmol) dropwise. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to afford (5-isopropylpyrimidin-2-yl)methanamine hydrochloride.
Analytical Characterization Data
To ensure the structural integrity and purity of the synthesized (5-isopropylpyrimidin-2-yl)methanamine, the following self-validating analytical benchmarks should be met.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Data recorded for the free base in CDCl₃ at 298 K)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment / Structural Correlation |
| ¹H | 8.58 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H (Symmetric core) |
| ¹H | 3.95 | Singlet (s) | 2H | -CH₂ -NH₂ (Methanamine linker) |
| ¹H | 2.85 | Heptet (hept, J=6.9 Hz) | 1H | -CH (CH₃)₂ (Isopropyl methine) |
| ¹H | 1.80 | Broad Singlet (br s) | 2H | -NH₂ (Exchangeable with D₂O) |
| ¹H | 1.28 | Doublet (d, J=6.9 Hz) | 6H | -CH(CH₃ )₂ (Isopropyl methyls) |
Carbon-13 NMR (100 MHz, CDCl₃):
Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Calculated for C₈H₁₄N₃⁺ [M+H]⁺: 152.1188
-
Found: 152.1192
References
- US20240228476A1 - Inhibitors of protein tyrosine phosphatase, compositions, and methods of use.Google Patents.
- Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain.National Institutes of Health (NIH).
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.ACS Publications.
- Application Notes and Protocols for Negishi Coupling of Secondary Alkylzinc Halides with CPhos.Benchchem.
- Nitrile reduction.Wikipedia.
- Application Notes and Protocols for the Reduction of the Nitrile Group.Benchchem.
Sources
- 1. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240228476A1 - Inhibitors of protein tyrosine phosphatase, compositions, and methods of use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
